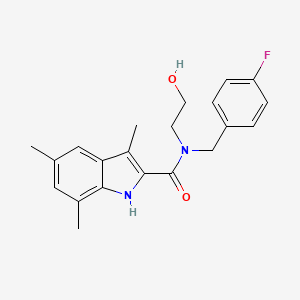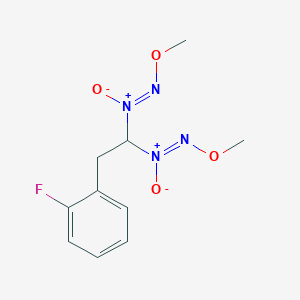![molecular formula C21H28N2O3 B5507937 {(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)
{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol" involves multi-step chemical processes. For instance, compounds with complex piperidine structures are typically synthesized through condensation reactions, characterized by spectroscopic techniques, and confirmed by X-ray crystallography. The process often requires precise control of reaction conditions to achieve the desired stereochemistry and functional group incorporation (Naveen et al., 2015).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the spatial arrangement of atoms within a compound. X-ray diffraction studies have been employed to determine the crystal and molecular structure of similar compounds, revealing details such as the conformation of the piperidine ring and the geometry around specific atoms. This information is vital for predicting the compound's reactivity and interaction with other molecules (Benakaprasad et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of "{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol" can be inferred from studies on similar compounds. These compounds participate in various chemical reactions, including condensation, alkylation, and reduction, which are essential for modifying their structure and properties for specific applications. The studies provide insights into the mechanisms and conditions that favor these reactions, contributing to the development of new synthetic methodologies (Prasad et al., 2008).
Physical Properties Analysis
The physical properties of a compound, including its solubility, melting point, and crystal structure, are directly influenced by its molecular structure. Research on compounds with similar structural features has shown that these properties can be tailored through synthetic modifications. Understanding the relationship between structure and physical properties is crucial for designing compounds with desired physical characteristics (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for forming derivatives, are essential aspects of compound characterization. Studies on similar molecules have explored their reactivity patterns, providing valuable information for the development of new compounds with improved performance in their intended applications (Hussain et al., 2017).
Applications De Recherche Scientifique
Structural and Solution Chemistry
(Pozharskii et al., 2010) explored double in/out proton sponges with low-barrier hydrogen-bond switching. This research provides insights into the behavior of complex organic molecules similar in structure to the compound , contributing to understanding their potential interactions and structural properties in various solvents and conditions.
(Sañudo et al., 2006) detailed the synthesis of new cyclic dipeptidyl ureas through reactions involving similar structural motifs. This study sheds light on methodologies for synthesizing complex organic compounds, potentially guiding research involving similar structural frameworks.
Synthetic Methodologies and Chemical Reactions
(Sadhu et al., 2016) discussed the chemoselective reduction of double bonds in α-Benzylthiobenzimidazoleacetonitriles, a reaction relevant for compounds with similar chemical structures. Understanding these reactions can help in developing synthetic strategies for related compounds, including those with therapeutic potential.
(Mondal et al., 2010) focused on the synthesis and structural analysis of dioxidovanadium(V) complexes, highlighting the role of hydrazone ligands. This research could inform the design and synthesis of complex organometallic compounds with potential applications in catalysis and materials science.
Crystallography and Molecular Structure
(Naveen et al., 2015) provided a detailed examination of the crystal and molecular structure of a complex piperidinyl compound. Such studies are crucial for understanding the molecular geometry, bonding, and potential interactions of complex organic molecules, offering insights into their functional properties and applications.
Propriétés
IUPAC Name |
[(3R,5R)-3-[(dimethylamino)methyl]-5-(hydroxymethyl)piperidin-1-yl]-[4-(5-methylfuran-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-15-4-9-20(26-15)18-5-7-19(8-6-18)21(25)23-12-16(11-22(2)3)10-17(13-23)14-24/h4-9,16-17,24H,10-14H2,1-3H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQQBAQFFUNNLN-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)N3CC(CC(C3)CO)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)N3C[C@H](C[C@H](C3)CO)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,5R)-3-[(dimethylamino)methyl]-5-(hydroxymethyl)piperidin-1-yl]-[4-(5-methylfuran-2-yl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5507857.png)
![1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone](/img/structure/B5507863.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B5507866.png)



![4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5507912.png)


![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)
![2-[(2,6-dimethoxypyridin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5507969.png)